4-Bromo-6-fluoroquinoline

Descripción

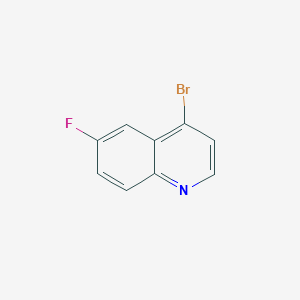

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-6-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWPTYUKGHNQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591859 | |

| Record name | 4-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661463-17-8 | |

| Record name | 4-Bromo-6-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 661463-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-fluoroquinoline is a dihalogenated quinoline derivative that serves as a crucial building block in the synthesis of a variety of functional molecules.[1] Its unique electronic and structural properties, arising from the presence of both a bromine and a fluorine atom on the quinoline scaffold, make it a versatile substrate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in the development of active pharmaceutical ingredients (APIs) and materials for organic electronics.[1] Notably, it is a key intermediate in the synthesis of Linrodostat, a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1), which is a significant target in cancer immunotherapy.[1]

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 661463-17-8 | [1] |

| Molecular Formula | C₉H₅BrFN | [2] |

| Molecular Weight | 226.05 g/mol | [2] |

| Appearance | Off-white powder/solid | |

| Melting Point | 77 - 78 °C | |

| Boiling Point | 299.7 ± 20.0 °C at 760 mmHg (Predicted) | |

| Density | 1.647 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.71 ± 0.16 (Predicted) | |

| Solubility | Limited solubility in water; soluble in methanol and DMSO. | |

| Storage | 2-8°C under an inert atmosphere. |

Chemical Reactivity

The reactivity of this compound is dominated by the distinct properties of its two halogen substituents. The bromine atom at the 4-position is susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 6-position can undergo nucleophilic aromatic substitution.[1] This differential reactivity allows for the selective functionalization of the molecule at two different sites.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 4-position is the more reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. In the case of this compound, this reaction is used to introduce aryl or heteroaryl substituents at the 4-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[3]

-

Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.[3]

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe. The final concentration of the quinoline substrate is typically around 0.1 M.[3]

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-fluoroquinoline.

-

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the quinoline ring.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.[4]

-

Add this compound and the desired amine.[4]

-

Add anhydrous, degassed toluene via syringe.[4]

-

Seal the tube and heat the reaction mixture to 90-110 °C.[4]

-

Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

-

Nucleophilic Aromatic Substitution (SNA)

The fluorine atom at the 6-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNA). This reactivity is enhanced by the electron-withdrawing nature of the quinoline ring system. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, at the 6-position, typically under more forcing conditions than the palladium-catalyzed couplings at the 4-position.

Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.

Signaling Pathway: IDO1 Inhibition

Linrodostat, synthesized from this compound, is an inhibitor of the indoleamine 2,3-dioxygenase 1 (IDO1) enzyme. IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the anti-tumor immune response. By inhibiting IDO1, Linrodostat aims to restore T-cell function and enhance anti-tumor immunity.

Caption: The role of IDO1 in the kynurenine pathway and its inhibition by Linrodostat.

Conclusion

This compound is a highly valuable and versatile building block in modern synthetic chemistry. Its differential reactivity at the 4- and 6-positions allows for the controlled and selective introduction of various functional groups, making it an ideal scaffold for the synthesis of complex molecules. The successful application of this compound in the development of the IDO1 inhibitor Linrodostat underscores its significance in the field of drug discovery. The experimental protocols and reactivity patterns detailed in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to 4-Bromo-6-fluoroquinoline (CAS: 661463-17-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-6-fluoroquinoline, a key building block in medicinal chemistry. With the CAS number 661463-17-8, this dihalogenated quinoline derivative serves as a critical intermediate in the synthesis of advanced pharmaceutical compounds, most notably the indoleamine 2,3-dioxygenase (IDO1) inhibitor, linrodostat, a promising anti-cancer agent.[1][2] This document details the compound's physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it outlines its significant role in drug discovery, focusing on the synthesis of linrodostat and the associated IDO1 signaling pathway.

Physicochemical Properties

This compound is a solid, off-white powder with a high purity of over 98%.[1][2] Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| CAS Number | 661463-17-8 |

| Chemical Formula | C₉H₅BrFN |

| Molecular Weight | 226.05 g/mol [1][2][3][4] |

| Full Name | This compound |

| Synonyms | Not Available |

| Classification | Fluorinated building blocks, Heterocyclic building blocks, Quinoline building blocks, APIs, Dyes[1][2] |

| Property | Value |

| Appearance | Off-white powder[1][2] |

| Melting Point | 77 °C – 78 °C[1][2] |

| Boiling Point (Predicted) | 299.7±20.0 °C[5] |

| Density (Predicted) | 1.647±0.06 g/cm³[5] |

| pKa (Predicted) | 2.71±0.16[5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the bromination of 6-fluoro-4-hydroxyquinoline.

Experimental Protocol

Materials:

-

6-Fluoro-4-hydroxyquinoline (20 g, 122.58 mmol)

-

N,N-Dimethylformamide (DMF) (130 mL)

-

Phosphorus tribromide (PBr₃) (13 mL, 1.15 equiv.)

-

Water (200 mL)

-

Sodium carbonate (Na₂CO₃)

-

Ethyl acetate (200 mL)

Procedure:

-

A solution of 6-fluoro-4-hydroxyquinoline in DMF is heated to 60 °C.

-

Phosphorus tribromide is slowly added to the heated solution.

-

The reaction mixture is then stirred at 45 °C for 45 minutes.

-

Upon completion of the reaction, it is cooled to room temperature.

-

The reaction solution is diluted with water.

-

Sodium carbonate is slowly added until the pH of the solution reaches 10, leading to the precipitation of the solid product.

-

The precipitate is collected by filtration.

-

The collected solid is dissolved in ethyl acetate, and the solution is concentrated to dryness.

-

The resulting residue is purified by column chromatography using ethyl acetate as the eluent to yield this compound as a pale yellow solid.[5]

Yield: 22 g (79%)[5]

Caption: Synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.70 | d | 4.7 | H-2 |

| 8.14 | m | - | H-5 |

| 7.96 | d | 4.7 | H-3 |

| 7.81-7.73 | m | - | H-7, H-8 |

Note: Spectrum acquired in CDCl₃. Data sourced from patent literature.[5]

¹³C NMR, FT-IR, and Mass Spectrometry

While specific, publicly available spectra for ¹³C NMR, FT-IR, and mass spectrometry of this compound are limited, data for structurally similar compounds and general spectroscopic principles can provide expected characteristics.

-

¹³C NMR: The spectrum is expected to show 9 distinct signals corresponding to the carbon atoms of the quinoline ring. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (for the C-F bond).

-

FT-IR: The infrared spectrum will likely display characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching of the quinoline core, and C-Br and C-F stretching vibrations at lower wavenumbers.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of bromine and hydrofluoric acid. Predicted m/z values for various adducts are available in public databases.[6][7]

Caption: Spectroscopic analysis workflow.

Application in Drug Discovery: Synthesis of Linrodostat

This compound is a pivotal intermediate in the commercial synthesis of linrodostat (BMS-986205), a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[2][8] The synthesis involves a key palladium-catalyzed Suzuki-Miyaura coupling reaction, highlighting the reactivity of the bromide group on the quinoline core.[1][2]

The IDO1 Signaling Pathway and Linrodostat's Mechanism of Action

IDO1 is an enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[9][10] In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of kynurenine. This metabolic shift suppresses the proliferation and function of effector T-cells and natural killer (NK) cells while promoting the generation of regulatory T-cells (Tregs), ultimately allowing cancer cells to evade the immune system.[9][11]

Linrodostat functions as an immunomodulator by selectively inhibiting IDO1.[10][12] By blocking the enzymatic activity of IDO1, linrodostat prevents the degradation of tryptophan, thereby restoring T-cell function and enhancing the anti-tumor immune response.[11][12] It has been investigated in clinical trials for various cancers, often in combination with other immunotherapies like checkpoint inhibitors.[8][9][10]

Caption: IDO1 signaling pathway and linrodostat inhibition.

Safety and Handling

This compound is classified as an acute toxicant (oral) and can cause serious eye damage. It is essential to handle this compound with appropriate personal protective equipment, including gloves, protective clothing, and eye protection. Work should be conducted in a well-ventilated area. Store the compound in a tightly closed container under an inert atmosphere (nitrogen or argon) at 2-8°C.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is well-documented, and its reactivity, particularly at the bromine-substituted position, allows for its incorporation into complex molecular architectures. The pivotal role of this compound in the synthesis of the IDO1 inhibitor linrodostat underscores its importance in the development of novel cancer immunotherapies. This technical guide provides researchers and drug development professionals with essential information to effectively utilize this compound in their scientific endeavors.

References

- 1. IDO/kynurenine pathway in cancer: possible therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. This compound AldrichCPR 661463-17-8 [sigmaaldrich.com]

- 4. This compound AldrichCPR 661463-17-8 [sigmaaldrich.com]

- 5. This compound CAS#: 661463-17-8 [m.chemicalbook.com]

- 6. PubChemLite - this compound (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 4-bromo-6-fluoroisoquinoline (C9H5BrFN) [pubchemlite.lcsb.uni.lu]

- 8. Linrodostat - Wikipedia [en.wikipedia.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. linrodostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

- 12. Collection - Data from Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor - Molecular Cancer Therapeutics - Figshare [figshare.com]

Spectroscopic Profile of 4-Bromo-6-fluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-6-fluoroquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science.[1] Due to the limited availability of public experimental spectra, this document presents predicted data, general characteristics, and detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Compound Overview

This compound is a disubstituted quinoline with the chemical formula C₉H₅BrFN and a molecular weight of approximately 226.05 g/mol . Its structure, featuring both a bromine and a fluorine atom on the quinoline scaffold, makes it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and materials for organic electronics.[2]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 661463-17-8 | |

| Molecular Formula | C₉H₅BrFN | |

| Molecular Weight | 226.05 g/mol | |

| Appearance | Off-white powder | |

| Melting Point | 77 - 78 °C |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR spectra will provide detailed information about the hydrogen and carbon environments within the molecule.

Expected ¹H NMR Characteristics:

The ¹H NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the quinoline ring will exhibit complex splitting patterns (doublets, triplets, doublets of doublets) due to spin-spin coupling with neighboring protons and the fluorine atom. The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen, bromine, and fluorine substituents.

Expected ¹³C NMR Characteristics:

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and their position within the quinoline ring system. Carbons bonded to bromine and fluorine will show characteristic shifts, and the C-F coupling will be observable.

Table 2: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | Data not publicly available | - | - |

| ¹³C | Data not publicly available | - | - |

Note: The table is a template. Experimental data should be populated upon acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, C-F, and C-Br bonds.

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Type of Vibration |

| 3100 - 3000 | Aromatic C-H | Stretch |

| 1600 - 1450 | Aromatic C=C & C=N | Stretch |

| 1250 - 1000 | C-F | Stretch |

| 700 - 500 | C-Br | Stretch |

Note: This table provides expected ranges. Specific peak positions should be determined from an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data [3]

| Adduct | Predicted m/z |

| [M]⁺ | 224.95839 |

| [M+H]⁺ | 225.96622 |

| [M+Na]⁺ | 247.94816 |

Note: The m/z values are predicted and may vary slightly from experimental results.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing or inversion.

-

-

¹H NMR Acquisition:

-

Acquire the proton spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically employed.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range for aromatic carbons (e.g., 0-160 ppm).

-

A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Collect a background spectrum of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

-

-

Ionization:

-

Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

-

Mass Analysis:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Observe the characteristic isotopic pattern for the molecular ion to confirm the presence of bromine.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Versatile Building Block: A Technical Guide to 4-Bromo-6-fluoroquinoline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-fluoroquinoline is a halogenated quinoline derivative that has emerged as a crucial building block in modern organic synthesis. Its unique structural features, possessing two distinct halogen atoms at positions amenable to selective functionalization, make it a versatile precursor for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the development of pharmaceuticals and functional materials.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Reference |

| CAS Number | 661463-17-8 | [1][2] |

| Molecular Formula | C₉H₅BrFN | [1][2] |

| Molecular Weight | 226.05 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid/powder | [3] |

| Melting Point | 77-78 °C | |

| Boiling Point (Predicted) | 299.7 ± 20.0 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.647 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.71 ± 0.16 | [3] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the bromination of 6-fluoro-4-hydroxyquinoline.

Experimental Protocol: Synthesis from 6-Fluoro-4-hydroxyquinoline[3]

To a solution of 6-fluoro-4-hydroxyquinoline (20 g, 122.58 mmol) in dimethylformamide (DMF, 130 mL) heated to 60 °C, phosphorus tribromide (PBr₃, 13 mL, 1.15 equiv.) is slowly added. The reaction mixture is then stirred at 45 °C for 45 minutes. After completion, the reaction is cooled to room temperature and diluted with water (200 mL). Sodium carbonate (Na₂CO₃) is slowly added to adjust the pH to 10, leading to the precipitation of the product. The solid is collected by filtration, dissolved in ethyl acetate (200 mL), and the solution is concentrated to dryness. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate) to afford this compound as a pale yellow solid (22 g, 79% yield).[3]

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The bromine atom at the C4 position is highly susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the C6 position can undergo nucleophilic aromatic substitution (SₙAr). This dual reactivity allows for sequential and site-selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 4-position is the primary site for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the aryl bromide with an organoboron compound.

References

The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of 4-Bromo-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-fluoroquinoline has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of biologically active compounds. Its unique structural features, characterized by the presence of two distinct halogen atoms at positions 4 and 6, offer orthogonal reactivity, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the potential applications of this compound in the development of novel therapeutics, with a focus on anticancer agents, kinase inhibitors, and antimicrobial compounds. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows are presented to facilitate further research and drug discovery efforts in this promising area.

Introduction: The Chemical and Biological Significance of this compound

The quinoline core is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. The introduction of halogen substituents, particularly fluorine and bromine, can significantly modulate the physicochemical and biological properties of the quinoline scaffold, including metabolic stability, membrane permeability, and target binding affinity.

This compound (CAS No. 661463-17-8) is a dihalogenated quinoline that has garnered considerable attention as a key building block in medicinal chemistry. The differential reactivity of the C4-Br and C6-F bonds allows for selective chemical modifications. The C4-bromo group is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of aryl, heteroaryl, and amino substituents. Conversely, the C6-fluoro group can participate in nucleophilic aromatic substitution reactions. This orthogonal reactivity makes this compound an ideal starting material for the construction of diverse molecular libraries for drug discovery.

Anticancer Applications

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in tumor progression and immune evasion, such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Aldehyde Dehydrogenase 1A1 (ALDH1A1).

IDO1 Inhibition: Overcoming Immune Suppression

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress the activity of effector T cells and promote the function of regulatory T cells, thereby facilitating tumor immune escape.

This compound is a key intermediate in the synthesis of Linrodostat (BMS-986205) , a potent and selective IDO1 inhibitor.[1]

Table 1: In Vitro Potency of Linrodostat

| Compound | Target | Assay | IC50 (nM) |

| Linrodostat | IDO1 | IDO1-HEK293 cells | 1.1 |

Signaling Pathway of IDO1 in Cancer Immune Evasion

IDO1 pathway in cancer immune evasion and its inhibition by Linrodostat.

ALDH1A1 Inhibition: Targeting Cancer Stem Cells

Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a cytosolic enzyme involved in the oxidation of aldehydes to carboxylic acids, including the conversion of retinal to retinoic acid. High ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in various malignancies and is associated with chemoresistance and poor prognosis. Therefore, inhibiting ALDH1A1 is a promising strategy to target the CSC population.

This compound can be elaborated into potent and selective ALDH1A1 inhibitors. The general synthetic strategy involves a Suzuki coupling at the C4 position followed by further modifications.

Table 2: Representative ALDH1A1 Inhibitory Activity

| Compound ID | ALDH1A1 IC50 (µM) | Cellular ALDH Activity (MIA PaCa-2) IC50 (µM) |

| 28 | 0.019 | 4.09 |

| 25 | 0.018 | 13.5 |

| 26 | >10 | >50 |

| Data is illustrative and based on structurally similar compounds.[2] |

Signaling Pathways Influenced by ALDH1A1 in Cancer

ALDH1A1 signaling pathway and its inhibition.

Kinase Inhibition: A Promising Avenue for Targeted Therapy

The 4-anilinoquinoline scaffold is a well-established pharmacophore for the development of kinase inhibitors. By performing a Buchwald-Hartwig amination or a Suzuki coupling at the C4 position of this compound, a variety of 4-anilino-6-fluoroquinoline derivatives can be synthesized. These compounds have the potential to target key kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Table 3: Representative Kinase Inhibitory Activity of 4-Anilinoquinoline Derivatives

| Compound ID | Target Kinase | IC50 (nM) |

| 14 | RIPK2 | 5.1 |

| 1f | EGFR (HeLa cells) | 10,180 |

| 2i | EGFR (BGC823 cells) | 4,650 |

| Data is illustrative and based on structurally similar compounds. |

Signaling Pathways of Key Kinase Targets

Simplified EGFR and VEGFR signaling pathways targeted by 4-anilinoquinoline derivatives.

Antimicrobial Applications

The fluoroquinolone scaffold is the basis for a major class of broad-spectrum antibiotics. By introducing various substituents at the C4 position of this compound, novel fluoroquinolone derivatives with potential antibacterial activity can be synthesized. The mechanism of action of fluoroquinolones typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.

Table 4: Representative Antibacterial Activity of Fluoroquinolone Derivatives

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.12 | 0.25 - 1 |

| Levofloxacin | 0.5 - 2 | 0.03 - 0.12 | 1 - 4 |

| Data is for representative fluoroquinolones and serves as a benchmark for novel derivatives. |

Experimental Workflow for Antimicrobial Susceptibility Testing

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

General Synthetic Scheme for 4-Substituted-6-fluoroquinolines

The versatile reactivity of this compound allows for the synthesis of a wide range of derivatives. The following scheme illustrates the general approaches for substitution at the C4 position.

General synthetic routes from this compound.

Detailed Protocol for the Synthesis of a 4-Aryl-6-fluoroquinoline-3-carboxylic Acid (ALDH1A1 Inhibitor Precursor)

This protocol is adapted from the synthesis of similar ALDH1A1 inhibitors and illustrates a Suzuki coupling followed by hydrolysis.[2]

Step 1: Suzuki-Miyaura Coupling

-

To a 2-neck flask, add ethyl this compound-3-carboxylate (1.0 eq), the desired arylboronic acid (1.25 eq), PdCl2(dppf)-CH2Cl2 adduct (0.1 eq), and K2CO3 (3.0 eq).

-

Evacuate the flask and backfill with nitrogen gas (repeat three times).

-

Add a degassed mixture of 1,4-dioxane and water (2:1 v/v).

-

Heat the reaction mixture to 95 °C for 2 hours.

-

After cooling, separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the ethyl 4-aryl-6-fluoroquinoline-3-carboxylate.

Step 2: Saponification

-

Dissolve the product from Step 1 in a mixture of THF and methanol (9:1 v/v).

-

Add 1 N aqueous NaOH (4.0 eq) and heat the mixture at 50 °C for 2 hours.

-

Cool the reaction to room temperature and acidify with 1 N HCl to pH ~3.

-

Add hexane to precipitate the product.

-

Filter the solid, wash with water and hexane, and dry to obtain the 4-aryl-6-fluoroquinoline-3-carboxylic acid.

General Protocol for Broth Microdilution MIC Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution in 96-Well Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in CAMHB to obtain a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its differential reactivity at the C4 and C6 positions provides a powerful platform for the synthesis of diverse libraries of compounds with a wide range of biological activities. The demonstrated applications in the development of anticancer agents, kinase inhibitors, and antimicrobial compounds highlight its significant potential for future drug discovery and development efforts. The experimental protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of new chemical space and the discovery of novel therapeutic agents based on this promising quinoline core.

References

Navigating the Physicochemical Landscape of 4-Bromo-6-fluoroquinoline: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide offers a comprehensive overview of the solubility and stability of 4-Bromo-6-fluoroquinoline, a key building block for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is limited in publicly available literature, this document provides a robust framework for its experimental determination, including detailed methodologies and expected outcomes based on the analysis of structurally related compounds. This compound is utilized in the synthesis of bioactive molecules, including linrodostat, an inhibitor of indoleamine 2,3-dioxygenase with applications in anti-cancer treatments.[1] Its utility extends to the preparation of dyes for OLEDs and solar cells.[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 661463-17-8 | [1][2] |

| Molecular Formula | C₉H₅BrFN | [2] |

| Molecular Weight | 226.05 g/mol | [3][4] |

| Appearance | Off-white solid powder | [2] |

| Melting Point | 77-78 °C | [2] |

| Boiling Point (Predicted) | 299.7 ± 20.0 °C | [5] |

| Density (Predicted) | 1.647 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 2.71 ± 0.16 | [5] |

Solubility Profile

Quantitative solubility data for this compound in common organic solvents is not extensively documented. However, based on the behavior of structurally similar compounds like 4-bromo-6-fluoroisoquinoline, a qualitative solubility profile can be inferred.[6] The quinoline core imparts a degree of polarity, while the halogen substituents and aromatic nature suggest solubility in various organic media.

Table 2: Qualitative and Inferred Solubility of this compound

| Solvent | Expected Solubility | Rationale |

| Water | Limited / Low | The hydrophobic aromatic core and halogen substituents likely limit aqueous solubility.[6] |

| Methanol | Good | Polar protic nature of methanol is expected to effectively solvate the molecule.[6] |

| Dimethyl Sulfoxide (DMSO) | Good | Aprotic, highly polar solvent capable of dissolving a wide range of organic compounds.[6] |

| Dichloromethane (DCM) | Soluble | A common solvent for organic compounds of intermediate polarity. |

| Chloroform | Soluble | Similar to DCM, expected to be a good solvent. |

| Hexanes | Insoluble / Poorly Soluble | Non-polar nature is unlikely to overcome the crystal lattice energy of the polar quinoline derivative. |

Stability Assessment

This compound is reported to be stable under normal storage conditions.[2] For long-term storage, it is recommended to keep the compound in a tightly closed container in a well-ventilated place at a temperature of 3-5 °C.[2]

Table 3: Stability and Storage Recommendations

| Condition | Recommendation | Reference(s) |

| Storage Temperature | 3-5 °C | [2] |

| Storage Conditions | Tightly closed container, well-ventilated place | [2] |

| Incompatible Materials | Strong oxidizing agents | [6] |

| Hazardous Decomposition Products | Carbon oxides, Hydrogen fluoride, Hydrogen bromide gas, Nitrogen oxides (NOx) | [2] |

For drug development purposes, a comprehensive stability analysis under various stress conditions is crucial. This involves subjecting the compound to forced degradation studies to understand its intrinsic stability and identify potential degradation products.

Experimental Protocols

To address the gap in quantitative data, the following detailed experimental protocols are provided as a guide for researchers to determine the solubility and stability of this compound.

Protocol 1: Determination of Thermodynamic Solubility using High-Performance Liquid Chromatography (HPLC)

This method is based on the principle of creating a saturated solution and quantifying the dissolved compound.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., water, methanol, acetonitrile, DMSO)

-

Volumetric flasks and pipettes

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Analyze the standards by HPLC and construct a calibration curve by plotting peak area against concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.[7]

-

-

Separation and Analysis:

-

After equilibration, centrifuge the samples to pellet the undissolved solid.[7]

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.[7]

-

Dilute the filtered solution with a suitable solvent to fall within the range of the calibration curve.

-

Analyze the diluted sample by HPLC.

-

-

Calculation of Solubility:

-

Determine the concentration of the dissolved compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the test solvent by multiplying the determined concentration by the dilution factor. Express the result in mg/mL or mol/L.

-

Protocol 2: Forced Degradation and Stability-Indicating Method Development

This protocol outlines a general approach for assessing the stability of this compound under stress conditions, as recommended by ICH guidelines.[8][9]

Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

HPLC or LC-MS system

Procedure:

-

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at room temperature or an elevated temperature.

-

Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., in 10°C increments above the accelerated temperature) in a stability chamber.[8]

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze the samples using a suitable stability-indicating analytical method, typically HPLC with a mass spectrometer (LC-MS) to identify and quantify any degradation products.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Identify the major degradation products and propose potential degradation pathways.

-

The analytical method is considered stability-indicating if it can resolve the parent compound from its degradation products.

-

Visualizing the Workflow

To further clarify the experimental process, a generalized workflow for determining compound solubility is presented below.

Conclusion

References

- 1. ossila.com [ossila.com]

- 2. downloads.ossila.com [downloads.ossila.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound AldrichCPR 661463-17-8 [sigmaaldrich.com]

- 5. This compound CAS#: 661463-17-8 [m.chemicalbook.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. benchchem.com [benchchem.com]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. ema.europa.eu [ema.europa.eu]

The Elusive Crystal Structure of 4-Bromo-6-fluoroquinoline: A Technical Overview and Methodological Guide

An in-depth analysis of the crystallographic features of 4-Bromo-6-fluoroquinoline remains a subject of ongoing research, as detailed structural data from single-crystal X-ray diffraction is not yet publicly available. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological significance of this compound, alongside detailed experimental protocols that would be essential for its crystallographic analysis. This document is intended for researchers, scientists, and professionals in drug development interested in the structural and functional aspects of halogenated quinoline derivatives.

Introduction

This compound is a dihalogenated quinoline derivative that serves as a versatile intermediate in the synthesis of various functional molecules.[1] Its structural framework is of significant interest in medicinal chemistry due to the established biological activities of quinoline compounds, which include antimicrobial, anti-inflammatory, and anticancer properties. Specifically, this compound is an intermediate in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase with applications in cancer treatment.[1] The presence of bromine and fluorine substituents significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provides reactive sites for further chemical modifications.[1]

While the broader class of fluoroquinolones has been extensively studied for their biological activities, a detailed, publicly available crystal structure of this compound has yet to be reported.[2][3] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-activity relationships, designing novel derivatives with enhanced therapeutic potential, and for solid-state characterization in pharmaceutical development. This guide outlines the necessary experimental procedures to determine this crystal structure and presents the available data on the compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. This data is essential for designing crystallization experiments and for computational modeling studies.

| Property | Value | Reference |

| Molecular Formula | C₉H₅BrFN | |

| Molecular Weight | 226.05 g/mol | |

| CAS Number | 661463-17-8 | [1] |

| Boiling Point | 299.7 ± 20.0 °C (Predicted) | |

| Density | 1.647 ± 0.06 g/cm³ (Predicted) | |

| pKa | 2.71 ± 0.16 (Predicted) | |

| Form | Solid |

Synthesis and Crystallization

The synthesis of this compound is a critical first step towards obtaining single crystals suitable for X-ray diffraction analysis. While specific synthetic routes for this exact compound are not detailed in the provided search results, a general multi-step synthesis for a related compound, 6-bromo-4-iodoquinoline, has been described and can be adapted.[4]

General Synthetic Workflow

The synthesis of halogenated quinolines often involves a multi-step process starting from substituted anilines. A plausible synthetic pathway for this compound would likely follow a similar logic, culminating in the desired product. The following diagram illustrates a generalized workflow for the synthesis of a related halogenated quinoline, which could be adapted for this compound.

Caption: Generalized synthetic workflow for a halogenated quinoline derivative.

Experimental Protocol: Synthesis of a Halogenated Quinoline Intermediate

The following protocol is adapted from the synthesis of 6-bromoquinolin-4-ol, a key intermediate for other halogenated quinolines, and illustrates the type of procedure that could be employed.[4]

-

Condensation: 4-Bromoaniline is reacted with an appropriate Meldrum's acid derivative in a suitable solvent such as ethanol and refluxed.

-

Cyclization: The resulting intermediate is then subjected to thermal cyclization in a high-boiling solvent like diphenyl ether to form the quinolinone ring system.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the quinolinone precursor.

-

Halogenation: The quinolinone is then treated with a halogenating agent, such as phosphorus oxybromide, to introduce the bromine at the 4-position.

Experimental Protocol: Single Crystal Growth

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The following are general techniques that can be employed for the crystallization of organic compounds like this compound.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture) and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and subsequent crystallization.

Hypothetical Crystal Structure Analysis Workflow

Should single crystals of this compound become available, the following workflow would be implemented to determine and analyze its crystal structure.

Caption: Workflow for crystal structure determination and analysis.

Potential Biological Significance and Signaling Pathways

Fluoroquinolones are known to exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. The following diagram illustrates this general mechanism of action. While the specific biological targets of this compound are not yet fully elucidated, its structural similarity to other fluoroquinolones suggests it may interact with similar pathways.

Caption: General mechanism of action for fluoroquinolone antibiotics.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its synthesis, crystallization, and eventual structural elucidation. The availability of a high-resolution crystal structure would be invaluable for the rational design of new therapeutic agents based on the quinoline scaffold. Further research is warranted to isolate single crystals of this compound and perform detailed X-ray diffraction studies, which will undoubtedly provide critical insights into its structure-function relationships.

References

Commercial Availability and Suppliers of 4-Bromo-6-fluoroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-6-fluoroquinoline is a key building block in medicinal chemistry, particularly recognized for its role as a crucial intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern allows for diverse chemical modifications, making it a valuable scaffold in the development of targeted therapies. This technical guide provides a comprehensive overview of the commercial availability of this compound, a summary of its suppliers, detailed experimental protocols for its synthesis and common reactions, and an exploration of its application in the context of inhibiting the Indoleamine 2,3-dioxygenase 1 (IDO1) signaling pathway, a critical target in cancer immunotherapy.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The purity, available quantities, and pricing can vary among vendors. A summary of key suppliers and their offerings is presented below.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | 661463-17-8 | C₉H₅BrFN | 226.05 | AldrichCPR | 1 g | $379.00 - $541.00 |

| Ossila | 661463-17-8 | C₉H₅BrFN | 226.05 | >98% | 500 mg, 1 g, 2 g | Contact for pricing |

| Apollo Scientific | 661463-17-8 | C₉H₅BrFN | 226.05 | 98% | 250mg, 1g, 5g, 25g, 100g | £15.00 - £864.00 |

| ChemicalBook | 661463-17-8 | C₉H₅BrFN | 226.05 | Varies by supplier | Varies by supplier | Varies by supplier |

| Fisher Scientific | 661463-17-8 | C₉H₅BrFN | 226.05 | Not specified | 1 g | Contact for pricing |

| MySkinRecipes | 661463-17-8 | C₉H₅BrFN | 226.05 | 95% | Contact for pricing | Contact for pricing |

| ChemUniverse | 1416500-78-1 (for 4-BROMO-6-FLUOROISOQUINOLINE) | C₉H₅BrFN | 226.05 | 95% | 50MG | $297.00 |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information. The AldrichCPR designation from Sigma-Aldrich indicates that the product is provided for early discovery research and analytical data is not collected by the supplier; the buyer is responsible for confirming identity and purity.

Synthesis and Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 6-fluoro-4-hydroxyquinoline.[1]

General Procedure:

To a solution of 6-fluoro-4-hydroxyquinoline (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), phosphorus oxybromide (POBr₃) or another brominating agent is added. The reaction mixture is heated to facilitate the conversion. Upon completion, the reaction is quenched, and the product is isolated and purified, typically by crystallization or column chromatography.

A specific patented procedure describes the following: To a solution of 4-hydroxy-6-fluoroquinoline (20 g, 122.58 mmol) in DMF (130 mL) heated to 60 °C was slowly added phosphorus tribromide (13 mL, 1.15 equiv.).[1] The reaction mixture was heated at 45 °C with stirring for 45 min.[1] After the reaction was completed, it was cooled to room temperature and the reaction solution was diluted with water (200 mL).[1] Subsequently, Na₂CO₃ was slowly added until the pH of the reaction solution reached 10.[1] The precipitated solid product was collected by filtration.[1] The solid was dissolved in ethyl acetate (200 mL) and the solution was concentrated to dryness.[1] The residue was purified by column chromatography (eluent: ethyl acetate) to afford the target product this compound as a pale yellow solid (22 g, 79% yield).[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.

General Protocol:

A mixture of this compound (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene) is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.

General Protocol:

In an inert atmosphere glovebox or under a stream of argon, a reaction vessel is charged with this compound (1 equivalent), an amine (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃). An anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by filtration through celite, followed by extraction and purification.

Application in Targeting the IDO1 Signaling Pathway

This compound is a critical starting material for the synthesis of linrodostat, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[2] IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[3]

In the tumor microenvironment, the upregulation of IDO1 by cancer cells or immune cells leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites.[4][5] This has profound immunosuppressive effects, including the inhibition of effector T-cell proliferation and function, and the induction of regulatory T-cells (Tregs).[4][6] By creating an immunosuppressive milieu, tumors can evade immune surveillance and destruction.[5]

Linrodostat, synthesized from this compound, acts as an IDO1 inhibitor, blocking the conversion of tryptophan to kynurenine.[7] This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine.[8] The reversal of this immunosuppressive mechanism enhances the anti-tumor immune response, making IDO1 inhibitors a promising class of drugs for cancer immunotherapy, often used in combination with other immunotherapies like checkpoint inhibitors.[4]

References

- 1. This compound CAS#: 661463-17-8 [m.chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]

- 4. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. What are IDO1 modulators and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Safe Handling of 4-Bromo-6-fluoroquinoline

This guide provides comprehensive safety and handling precautions for 4-Bromo-6-fluoroquinoline, a fluorinated quinoline derivative used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) for anti-cancer treatments and in the preparation of dyes for OLEDs and solar cell applications.[1] The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and the risk of serious eye damage.[2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[2] |

Table 2: GHS Label Elements

| Element | Details |

| Pictogram | |

| Signal Word | Danger |

| Hazard Statements | H302: Harmful if swallowed.[2]H318: Causes serious eye damage.[2] |

| Precautionary Statements | Prevention: P280: Wear protective gloves/protective clothing/eye protection.[2]Response: P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[2]P305 + P310 + P351 + P338: IF IN EYES: Immediately call a POISON CENTER or doctor. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₉H₅BrFN[2] |

| CAS Number | 661463-17-8[2] |

| Molecular Weight | 226.05 g/mol |

| Physical State | Solid: Powder[2] |

| Color | Off-white[2] |

| Melting Point | 77-78 °C[2] |

| Boiling Point | Not known[2] |

| Solubility in Water | Not known[2] |

| Odor | Not known[2] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area. Ensure adequate ventilation and/or exhaust systems are in place to control airborne concentrations.[2]

-

Eye Wash Stations: A facility for washing eyes and skin should be readily available.[2]

Personal Protective Equipment (PPE)

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear eye protection with side shields, tested and approved under government standards such as EN166 (EU).[2] |

| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal techniques. Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[2] |

| Body Protection | Choose body protection based on the type, concentration, and amount of the dangerous substance, and the specific workplace.[2] |

| Respiratory Protection | If a risk assessment indicates that air-purifying respirators are necessary, use a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges as a backup to engineering controls.[2] |

Hygiene Measures

-

Avoid inhalation, ingestion, and contact with skin and eyes.[2]

-

Keep away from food and drink.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

Storage Conditions

-

Temperature: Store at 3-5 °C.[2]

-

Container: Keep the container tightly closed.[2]

-

Location: Store in a well-ventilated place.[2]

-

Incompatible Materials: None known.[2]

Emergency Procedures

A clear and logical workflow should be in place to respond to emergencies involving this compound.

Caption: Logical workflow for handling this compound.

First Aid Measures

Table 5: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell.[2] |

| Skin Contact | Rinse skin with water. If skin irritation occurs, get medical advice/attention.[2] |

| Eye Contact | Flush with copious amounts of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2] |

| Ingestion | Rinse out mouth with water. Get medical advice/attention if you feel unwell.[2] |

| General Advice | First aiders should take steps to protect themselves. Show the Safety Data Sheet (SDS) to the attending doctor. Treat symptomatically.[2] |

Firefighting Measures

-

Suitable Extinguishing Media: Use media appropriate for the surrounding fire.[2]

-

Hazardous Combustion Products: In a fire, hazardous substances such as carbon oxides, hydrogen fluoride, hydrogen bromide gas, and nitrogen oxides (NOx) may be produced.[2]

-

Advice for Firefighters: Firefighters should wear complete protective clothing, including a self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures

-

Personal Precautions: Follow safe handling advice and personal protective equipment recommendations. Ensure adequate ventilation.[2]

-

Environmental Precautions: Avoid release to the environment.[2]

-

Containment and Cleanup: Sweep up the spilled substance, avoiding dust creation. Use vacuum equipment where practical. Dispose of contents in accordance with local, state, or national legislation.[2]

Toxicological Information

Detailed experimental data on the toxicology of this compound is limited. The primary known toxicological effects are related to its GHS classification.

-

Acute Oral Toxicity: Harmful if swallowed (Acute Tox. 4).[2]

-

Serious Eye Damage: Causes serious eye damage (Eye Dam. 1).[2]

-

Other Toxicological Data: No specific data is available for aquatic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity.[2] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[2]

Experimental Protocols

Specific experimental protocols for toxicity testing of this compound are not publicly available in the cited safety data sheets. Researchers planning to conduct such studies should adhere to established OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals for the relevant endpoints (e.g., OECD 420 for Acute Oral Toxicity, OECD 405 for Acute Eye Irritation/Corrosion).

Disposal Considerations

Dispose of waste material in accordance with local, state, or national legislation. Recycle only completely emptied packaging.[2] It is recommended to use a licensed disposal company for surplus and non-recyclable solutions.[3]

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-6-fluoroquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science, and the methodologies outlined herein are designed to facilitate the synthesis of novel 4-aryl-6-fluoroquinoline derivatives.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][2][3][4] this compound serves as a key precursor for the development of compounds with potential therapeutic applications, and the Suzuki coupling provides a reliable method for introducing molecular diversity at the 4-position.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4][5][6] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[2]

General Reaction Scheme

Caption: General scheme of the Suzuki coupling reaction.

Experimental Protocols

Several palladium catalysts, bases, and solvent systems can be employed for the Suzuki coupling of this compound. Below are three representative protocols with varying conditions. Researchers should note that optimization of these conditions may be necessary to achieve the highest yields for specific arylboronic acids.

Protocol 1: Pd(dppf)Cl₂ Catalyzed Coupling in Dioxane/Water

This protocol is a widely used and generally reliable method for the Suzuki coupling of various aryl bromides.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

-

Sodium carbonate (Na₂CO₃) (2 equivalents)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[7]

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[7]

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[7]

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-6-fluoroquinoline.

Protocol 2: PdCl₂(PPh₃)₂ Catalyzed Coupling in DMF/Ethanol

This protocol utilizes a different phosphine ligand and a polar aprotic solvent system.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 equivalents)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.2 equivalents) in a 3:1 mixture of DMF and EtOH.

-

Add K₂CO₃ (2 equivalents) and PdCl₂(PPh₃)₂ (0.05 equivalents) to the mixture.

-

De-gas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction to 100 °C under an inert atmosphere for 2-6 hours, monitoring by TLC or LC-MS.[8]

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by column chromatography.

Protocol 3: Ligandless Palladium Acetate Catalyzed Coupling in Toluene

For certain substrates, a ligandless palladium source can be effective, simplifying the reaction setup.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

Potassium phosphate (K₃PO₄) (3 equivalents)

-

Toluene

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.5 equivalents), Pd(OAc)₂ (0.02 equivalents), and K₃PO₄ (3 equivalents).

-

Add toluene and de-gas the mixture.

-

Heat the reaction to 110 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the celite pad with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation: Comparison of Suzuki Coupling Protocols

The following table summarizes the key parameters of the described protocols. Note that yields are highly dependent on the specific arylboronic acid used and should be determined empirically.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Palladium Catalyst | Pd(dppf)Cl₂ | PdCl₂(PPh₃)₂ | Pd(OAc)₂ |

| Catalyst Loading | 3 mol% | 5 mol% | 2 mol% |

| Base | Na₂CO₃ | K₂CO₃ | K₃PO₄ |

| Solvent System | 1,4-Dioxane/Water (4:1) | DMF/EtOH (3:1) | Toluene |

| Temperature | 80-90 °C | 100 °C | 110 °C |

| Typical Reaction Time | 4-12 hours | 2-6 hours | 6-18 hours |

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. youtube.com [youtube.com]

- 6. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-6-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction